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Compound of Interest

Compound Name: (Rac)-Sograzepide

Cat. No.: B8069534 Get Quote

(Rac)-Sograzepide, also known as Netazepide or YF476, is a potent and highly selective

antagonist of the cholecystokinin-B (CCK-B) receptor, which is also known as the gastrin

receptor (CCK2R).[1] Extensive research has focused on its therapeutic potential in conditions

driven by gastrin, such as certain types of neuroendocrine tumors. A crucial aspect of the

preclinical evaluation of any drug candidate is the assessment of its cross-reactivity with other

receptors to identify potential off-target effects and to understand its overall safety and

specificity profile. This guide provides a comparative overview of the cross-reactivity studies of

(Rac)-Sograzepide, presenting available data on its binding affinity to its primary target and

other receptors.

Quantitative Analysis of Receptor Binding Affinities
The selectivity of (Rac)-Sograzepide for the CCK-B receptor over the closely related

cholecystokinin-A (CCK-A) receptor has been well-documented. The following table

summarizes the binding affinity data from in vitro studies.
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Receptor Species Ligand
Assay
Type

K_i_ (nM)
IC_50_
(nM)

Selectivit
y (CCK-
A/CCK-B)

CCK-

B/Gastrin

Human

(cloned)
[¹²⁵I]CCK-8 Binding 0.19 - -

CCK-

B/Gastrin

Canine

(cloned)
[¹²⁵I]CCK-8 Binding 0.62 - -

CCK-

B/Gastrin
Rat (brain) [¹²⁵I]CCK-8 Binding 0.068 - 4100-fold

CCK-A
Rat

(pancreas)
- Binding - 502 -

K_i_ (Inhibition Constant) and IC_50_ (Half-maximal Inhibitory Concentration) are measures of

the binding affinity of a ligand to a receptor. A lower value indicates a higher affinity.

The data clearly demonstrates the high affinity of (Rac)-Sograzepide for the CCK-B receptor

across different species. Notably, the affinity for the rat brain CCK-B receptor is over 4000-fold

higher than for the rat pancreatic CCK-A receptor, highlighting its significant selectivity.[1]

Comprehensive Off-Target Screening
A comprehensive in vitro pharmacology study was conducted by Cerep (now Eurofins) in July

2013 (report number 100010245) to evaluate the broader cross-reactivity profile of Netazepide.

While the full, detailed report is not publicly available, the existence of this study indicates that

a thorough assessment of off-target interactions was performed as part of the drug's preclinical

development. Such studies typically involve screening the compound against a large panel of

receptors, ion channels, transporters, and enzymes to identify any significant binding at

concentrations relevant to its therapeutic use. The lack of publicly accessible data from this

specific report limits a more extensive comparison in this guide.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the binding affinity

table.
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Radioligand Binding Assays for CCK-B and CCK-A
Receptors
Objective: To determine the binding affinity and selectivity of (Rac)-Sograzepide for CCK-B

and CCK-A receptors.

Materials:

Test Compound: (Rac)-Sograzepide (YF476)

Radioligand: [¹²⁵I]Cholecystokinin Octapeptide ([¹²⁵I]CCK-8)

Membrane Preparations:

Rat brain homogenates (for CCK-B)

Rat pancreatic homogenates (for CCK-A)

Cell membranes from cells expressing cloned human or canine CCK-B receptors

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease

inhibitors and bovine serum albumin.

Glass fiber filters

Scintillation counter

Procedure:

Membrane Preparation: Tissues (rat brain or pancreas) are homogenized in a cold buffer and

centrifuged to isolate the membrane fraction. For cloned receptors, membranes from

cultured cells overexpressing the receptor are used.

Competitive Binding Assay: A constant concentration of the radioligand ([¹²⁵I]CCK-8) is

incubated with the receptor-containing membrane preparation in the presence of varying

concentrations of the unlabeled test compound ((Rac)-Sograzepide).
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Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined

period to allow binding to reach equilibrium.

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass

fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The

filters are then washed with cold buffer to remove non-specifically bound radioactivity.

Quantification: The amount of radioactivity trapped on the filters is measured using a gamma

or scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀

value, which is the concentration of the test compound that inhibits 50% of the specific

binding of the radioligand. The K_i_ value is then calculated from the IC₅₀ value using the

Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the

radioligand and K_d_ is its dissociation constant.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the CCK-B receptor and the general

workflow of a competitive binding assay.
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Caption: CCK-B Receptor Signaling Pathway.
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Caption: Competitive Binding Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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